molecular formula C15H17N5O3 B2580767 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide CAS No. 2034632-94-3

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide

カタログ番号 B2580767
CAS番号: 2034632-94-3
分子量: 315.333
InChIキー: PLGBUYXUXMTUAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.

作用機序

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide is a selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a key role in gene regulation. By inhibiting LSD1, this compound leads to the accumulation of histone methylation, which in turn leads to the repression of gene expression. This repression of gene expression has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis has been shown to have anti-tumor effects.

実験室実験の利点と制限

One of the advantages of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide is its selectivity for LSD1. This selectivity reduces the risk of off-target effects and toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it suitable for use in clinical trials. One of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide. One direction is the investigation of its potential use in combination with other anti-cancer agents. Another direction is the investigation of its potential use in the treatment of other types of cancer. In addition, further studies are needed to understand the mechanism of action of this compound and its effects on gene expression. Finally, the development of more potent and selective LSD1 inhibitors is an important area of research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its selectivity for LSD1 reduces the risk of off-target effects and toxicity, and it has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment. However, further studies are needed to fully understand its mechanism of action and potential uses.

合成法

The synthesis of 6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide involves several steps. The starting material for the synthesis is 4-chloro-6-hydroxypyrimidine. The first step involves the reaction of 4-chloro-6-hydroxypyrimidine with 2-morpholin-4-ylmethylpyridine to form this compound. The final product is obtained through purification using column chromatography.

科学的研究の応用

6-hydroxy-N-((2-morpholinopyridin-4-yl)methyl)pyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt the tumor microenvironment.

特性

IUPAC Name

N-[(2-morpholin-4-ylpyridin-4-yl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c21-14-8-12(18-10-19-14)15(22)17-9-11-1-2-16-13(7-11)20-3-5-23-6-4-20/h1-2,7-8,10H,3-6,9H2,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBUYXUXMTUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。